2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 403842-89-7
VCID: VC6271651
InChI: InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2
SMILES: C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F
Molecular Formula: C22H19FN2OS2
Molecular Weight: 410.53

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

CAS No.: 403842-89-7

Cat. No.: VC6271651

Molecular Formula: C22H19FN2OS2

Molecular Weight: 410.53

* For research use only. Not for human or veterinary use.

2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one - 403842-89-7

Specification

CAS No. 403842-89-7
Molecular Formula C22H19FN2OS2
Molecular Weight 410.53
IUPAC Name 2-benzylsulfanyl-1-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C22H19FN2OS2/c23-18-10-8-17(9-11-18)20-13-19(21-7-4-12-28-21)24-25(20)22(26)15-27-14-16-5-2-1-3-6-16/h1-12,20H,13-15H2
Standard InChI Key MWNOLWLHYPRRFM-UHFFFAOYSA-N
SMILES C1C(N(N=C1C2=CC=CS2)C(=O)CSCC3=CC=CC=C3)C4=CC=C(C=C4)F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 2-(benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one, reflecting its substituents:

  • A 4-fluorophenyl group at position 5 of the pyrazoline ring

  • A thiophen-2-yl group at position 3

  • A benzylsulfanyl moiety attached to the ethanone side chain .

The molecular formula is C₂₅H₂₃FN₂O₂S, with a monoisotropic mass of 434.1464 g/mol and an average molecular weight of 434.529 g/mol .

Table 1: Key Identifiers

PropertyValue
IUPAC Name2-(Benzylsulfanyl)-1-[5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one
Molecular FormulaC₂₅H₂₃FN₂O₂S
Molecular Weight434.529 g/mol
CAS Registry Number403843-62-9
SynonymsEVT-3892511; MLS001178294; BDBM47907

Structural Elucidation

The pyrazoline core adopts a half-chair conformation, with the thiophene and fluorophenyl groups occupying equatorial positions. X-ray crystallography of analogous compounds reveals dihedral angles of 13°–90° between aromatic rings, influencing electronic delocalization . The benzylsulfanyl group enhances lipid solubility, potentially improving membrane permeability.

Synthesis and Characterization

Synthetic Pathways

The compound is typically synthesized via a three-step protocol:

  • Claisen-Schmidt Condensation: 4-Fluorobenzaldehyde reacts with thiophen-2-ylacetone to form a chalcone intermediate.

  • Cyclization: Hydrazine hydrate converts the chalcone into a 4,5-dihydro-1H-pyrazole derivative.

  • Thioacetylation: Benzyl mercaptan reacts with chloroacetyl chloride under basic conditions (e.g., triethylamine) to introduce the sulfanyl group .

Table 2: Optimized Reaction Conditions

StepReactantsSolventCatalystTemperatureYield (%)
14-Fluorobenzaldehyde, Thiophen-2-ylacetoneEthanolNaOHReflux78
2Chalcone, Hydrazine hydrateEthanol80°C85
3Pyrazoline, Benzyl mercaptanDMFEt₃NRT62

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45–7.32 (m, 5H, benzyl), 6.98 (d, J = 3.6 Hz, 1H, thiophene), 3.12 (dd, J = 17.2 Hz, 5.6 Hz, 1H, pyrazoline-H), 2.85 (s, 2H, SCH₂).

  • IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-F), 690 cm⁻¹ (C-S) .

Physicochemical Properties

Solubility and Stability

The compound is lipophilic (logP = 3.8) with limited aqueous solubility (<0.1 mg/mL at 25°C). It remains stable under inert atmospheres but undergoes hydrolysis in acidic media due to the labile sulfide bond .

Table 3: Physicochemical Profile

PropertyValue
Melting Point212–213°C
logP3.8
Solubility (Water)<0.1 mg/mL
pKa8.2 (amine), 12.1 (thiol)

Future Directions

  • Structure-Activity Relationships: Modifying the benzylsulfanyl group could optimize pharmacokinetics.

  • In Vivo Efficacy Models: Testing in coronavirus-infected animal models is warranted given its structural similarity to anticoronaviral agents .

  • Nanoparticle Formulations: Addressing poor solubility via lipid-based carriers may improve bioavailability.

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